molecular formula C31H24Cl2N4O4 B11435406 N-(2-chlorobenzyl)-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(2-chlorobenzyl)-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11435406
M. Wt: 587.4 g/mol
InChI Key: CZOOGPFLESIXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the various substituents through reactions such as nucleophilic substitution, acylation, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives with different substituents on the aromatic rings. Examples include:

  • 1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-N-[(2-BROMOPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE
  • 1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-N-[(2-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE

Uniqueness

The uniqueness of 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H24Cl2N4O4

Molecular Weight

587.4 g/mol

IUPAC Name

1-[2-(3-chloroanilino)-2-oxoethyl]-N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide

InChI

InChI=1S/C31H24Cl2N4O4/c1-19-9-12-24(13-10-19)37-30(40)25-14-11-20(29(39)34-17-21-5-2-3-8-26(21)33)15-27(25)36(31(37)41)18-28(38)35-23-7-4-6-22(32)16-23/h2-16H,17-18H2,1H3,(H,34,39)(H,35,38)

InChI Key

CZOOGPFLESIXHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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